Bcr-abl-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

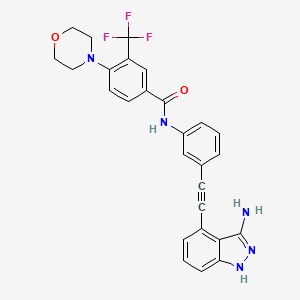

2D Structure

3D Structure

Properties

Molecular Formula |

C27H22F3N5O2 |

|---|---|

Molecular Weight |

505.5 g/mol |

IUPAC Name |

N-[3-[2-(3-amino-1H-indazol-4-yl)ethynyl]phenyl]-4-morpholin-4-yl-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C27H22F3N5O2/c28-27(29,30)21-16-19(9-10-23(21)35-11-13-37-14-12-35)26(36)32-20-5-1-3-17(15-20)7-8-18-4-2-6-22-24(18)25(31)34-33-22/h1-6,9-10,15-16H,11-14H2,(H,32,36)(H3,31,33,34) |

InChI Key |

JKZZCHSVFXZBAI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C#CC4=C5C(=CC=C4)NN=C5N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bcr-abl-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bcr-abl-IN-6, a potent and selective inhibitor of the Bcr-Abl kinase. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the discovery and preclinical evaluation of novel targeted cancer therapies.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. This aberrant kinase activity drives the uncontrolled proliferation of granulocytes and is a critical target for therapeutic intervention in CML.

This compound is a novel, potent, and selective small molecule inhibitor of the Bcr-Abl kinase. It is a derivative of imatinib, a first-generation Bcr-Abl inhibitor, and was designed to overcome resistance mechanisms, particularly the T315I mutation, which confers resistance to many existing therapies.[1] This guide details the synthetic route, characterization data, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving key chemical transformations, including a Sonogashira coupling and an amide bond formation. The general synthetic scheme is outlined below.

Synthetic Scheme

Caption: General overview of the synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound involves two key steps: a Sonogashira coupling to form the carbon-carbon bond between the indazole core and the ethynyl group, followed by an amide coupling to introduce the final side chain.

Step 1: Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl or vinyl halide. In the synthesis of this compound, a substituted 4-iodo-1H-indazol-3-amine is coupled with a terminal alkyne.

-

Reactants: 4-Iodo-1H-indazol-3-amine, terminal alkyne (e.g., trimethylsilylacetylene), Pd(PPh₃)₂Cl₂, CuI, and a base (e.g., triethylamine).

-

Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-iodo-1H-indazol-3-amine in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.

-

The terminal alkyne is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is worked up by removing the solvent, and the crude product is purified by column chromatography. If a silyl-protected alkyne is used, a deprotection step with a fluoride source (e.g., tetrabutylammonium fluoride) is necessary.

-

Step 2: Amide Coupling (HATU)

The intermediate from the Sonogashira coupling, which is a carboxylic acid, is then coupled with an amine using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Reactants: The carboxylic acid intermediate, the desired amine, HATU, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

Solvent: An aprotic polar solvent like DMF.

-

Procedure:

-

The carboxylic acid intermediate is dissolved in the solvent, followed by the addition of the amine, HATU, and DIPEA.

-

The reaction mixture is stirred at room temperature overnight.

-

The product, this compound, is then isolated and purified, typically by preparative high-performance liquid chromatography (HPLC).

-

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a variety of analytical techniques.

| Technique | Purpose | Expected Results |

| ¹H NMR | To determine the proton chemical environment and confirm the structure. | Peaks corresponding to the aromatic and aliphatic protons of the molecule with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | To determine the carbon skeleton of the molecule. | Peaks corresponding to all unique carbon atoms in the structure. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of this compound. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating a high degree of purity (typically >95%). |

Biological Activity and Characterization

The biological activity of this compound is evaluated through a series of in vitro assays to determine its potency and selectivity as a Bcr-Abl kinase inhibitor.

Quantitative Data Summary

| Parameter | Bcr-Abl (Wild-Type) | Bcr-Abl (T315I Mutant) | Cellular EC₅₀ (K562 cells) | Reference |

| IC₅₀ | 4.6 nM | 227 nM | - | [1] |

| EC₅₀ | - | - | 14.6 nM | [1] |

Experimental Protocols

Bcr-Abl Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of both wild-type and T315I mutant Bcr-Abl kinase.

-

Principle: A luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to produce light.

-

Procedure:

-

The Bcr-Abl enzyme (wild-type or T315I mutant) is incubated with a specific substrate and ATP in the presence of varying concentrations of this compound.

-

After the kinase reaction, a reagent is added to stop the reaction and measure the amount of ADP formed.

-

The luminescence is measured using a plate reader.

-

The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

-

Cellular Proliferation Assay (MTT Assay)

This assay determines the cytotoxic and cytostatic effects of this compound on CML cell lines, such as K562, which are positive for the Bcr-Abl fusion protein.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

K562 cells are seeded in 96-well plates and treated with various concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), MTT reagent is added to each well and incubated to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The EC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.

-

Mechanism of Action and Signaling Pathway

Bcr-Abl is a constitutively active tyrosine kinase that activates a number of downstream signaling pathways, leading to increased cell proliferation and survival, and inhibition of apoptosis. These pathways include the Ras/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.

This compound exerts its therapeutic effect by binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its autophosphorylation and the phosphorylation of its downstream substrates. This leads to the suppression of the pro-proliferative and anti-apoptotic signals, ultimately inducing apoptosis in Bcr-Abl positive cancer cells.

Bcr-Abl Signaling Pathway and Inhibition by this compound

Caption: Bcr-Abl signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Profiling

The following workflow outlines the general steps for profiling a novel kinase inhibitor like this compound.

Caption: A typical workflow for the preclinical profiling of a kinase inhibitor.

Conclusion

This compound is a potent inhibitor of both wild-type and the T315I mutant of Bcr-Abl kinase. Its synthesis is achievable through standard organic chemistry techniques, and its biological activity can be thoroughly characterized using established in vitro assays. The data presented in this guide support the further investigation of this compound as a potential therapeutic agent for the treatment of Chronic Myeloid Leukemia, particularly in cases of acquired resistance to current therapies. This document provides a foundational resource for researchers and drug developers working in this critical area of oncology.

References

The Discovery and Development of Bcr-abl-IN-6: A Technical Guide

An In-depth Analysis of a Novel Kinase Inhibitor for Chronic Myeloid Leukemia

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of Bcr-abl-IN-6, a potent and selective inhibitor of the Bcr-Abl kinase. This compound, also identified as compound 9h in its initial publication, has demonstrated significant activity against both wild-type Bcr-Abl and the clinically challenging T315I mutant. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The Challenge of Bcr-Abl and CML

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active Bcr-Abl tyrosine kinase. The aberrant signaling from Bcr-Abl is the primary driver of CML pathogenesis, making it a critical therapeutic target.

While the development of tyrosine kinase inhibitors (TKIs) like imatinib revolutionized the treatment of CML, the emergence of drug resistance, often due to point mutations in the Abl kinase domain, remains a significant clinical hurdle. The T315I "gatekeeper" mutation, in particular, confers resistance to most first and second-generation TKIs. This has spurred the development of new generations of inhibitors with activity against these resistant forms of the enzyme.

Discovery and Design of this compound

This compound was developed as a novel imatinib derivative with the goal of achieving potent inhibition of both wild-type and T315I mutant Bcr-Abl. The design strategy focused on modifying the imatinib scaffold to enhance binding affinity and overcome the steric hindrance imposed by the isoleucine residue in the T315I mutant.

Mechanism of Action

This compound functions as a selective ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it blocks the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by the oncoprotein. A key finding is the dose-dependent suppression of Bcr-Abl phosphorylation within cancer cells upon treatment with this compound.

Quantitative Biological Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Kinase and Cellular Inhibition

| Target | Assay Type | Value |

| Bcr-Abl (Wild-Type) | IC50 | 4.6 nM |

| Bcr-Abl (T315I Mutant) | IC50 | 227 nM |

| Cellular Bcr-Abl Kinase | EC50 | 14.6 nM |

| K562 (CML cell line) | GI50 | < 160 nM |

| HL60 (AML cell line) | GI50 | Strong cytostatic activity |

| L132 (Normal cell line) | GI50 | 9.27 µM |

Table 2: In Vivo Pharmacokinetic Parameters in Mice

| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |

| Cmax | - | - |

| Tmax | - | 0.6 h |

| AUClast | 14018.7 ng·h/mL | 174.7 ng·h/mL |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Bcr-Abl signaling pathway and a general workflow for the evaluation of Bcr-Abl inhibitors like this compound.

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the evaluation of Bcr-Abl inhibitors.

Detailed Experimental Protocols

Note: The following are generalized protocols based on standard methodologies in the field. The specific parameters for the development of this compound would be detailed in its primary publication.

Bcr-Abl Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against purified Bcr-Abl kinase (wild-type and T315I mutant).

Materials:

-

Recombinant human Bcr-Abl (wild-type and T315I mutant) enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

Synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphotyrosine-specific antibody)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

In a 384-well plate, add the Bcr-Abl enzyme, the peptide substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luciferase-based reaction.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of this compound on CML and other cell lines.

Materials:

-

K562, HL60, and L132 cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight (for adherent cells).

-

Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or acidic isopropanol) and read the absorbance at a specific wavelength (e.g., 570 nm).

-

For the CellTiter-Glo® assay, add the reagent to the wells, and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Western Blot Analysis for Bcr-Abl Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of Bcr-Abl and its downstream targets in CML cells.

Materials:

-

K562 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Bcr-Abl (Tyr177), anti-Bcr-Abl, anti-phospho-CrkL, anti-CrkL, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Treat K562 cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. β-actin is used as a loading control.

Summary and Future Directions

This compound is a promising Bcr-Abl inhibitor with potent activity against both wild-type and the T315I mutant forms of the kinase. Its favorable in vitro profile and demonstrated cellular activity warrant further preclinical and clinical development. Future studies should focus on optimizing its pharmacokinetic properties to improve oral bioavailability and on conducting comprehensive in vivo efficacy and toxicology studies to establish its therapeutic potential for the treatment of CML, particularly in patients with TKI-resistant disease.

The Role of Bcr-Abl Inhibitors in CML Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the fusion of the breakpoint cluster region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene, creating the oncogenic Bcr-Abl fusion protein. The constitutive tyrosine kinase activity of Bcr-Abl is the primary driver of CML pathogenesis, making it a critical therapeutic target. This technical guide provides an in-depth overview of the role of Bcr-Abl inhibitors in CML research, with a focus on the selective inhibitor Bcr-abl-IN-6.

Mechanism of Action of Bcr-Abl Inhibitors

Bcr-Abl tyrosine kinase inhibitors (TKIs) function by competitively binding to the ATP-binding site of the Abl kinase domain. This inhibition prevents the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation and survival of leukemic cells. The first-generation TKI, imatinib, revolutionized CML treatment. However, the emergence of resistance, often due to point mutations in the Abl kinase domain, necessitated the development of second and third-generation inhibitors with improved potency and broader activity against mutant forms of Bcr-Abl.

This compound is a selective inhibitor of the Bcr-Abl kinase. It demonstrates a dose-dependent suppression of Bcr-Abl phosphorylation. As an imatinib derivative, it is designed to overcome certain resistance mechanisms.

Quantitative Data for Bcr-Abl Inhibitors

The efficacy of Bcr-Abl inhibitors is quantified through various metrics, including the half-maximal inhibitory concentration (IC50) in biochemical assays, the half-maximal effective concentration (EC50) in cellular assays, and the half-maximal growth inhibition (GI50) in cell proliferation assays.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Bcr-Abl (Wild-Type) | 4.6 nM | [1] |

| IC50 | Bcr-Abl (T315I Mutant) | 227 nM | [1] |

| EC50 | Cellular Bcr-Abl Inhibition | 14.6 nM | [1] |

| GI50 | K562 (CML Cell Line) | < 160 nM | [1] |

| GI50 | L132 (Normal Cell Line) | 9.27 µM | [1] |

Table 2: Comparative In Vitro Activity of CHMFL-ABL-053

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | ABL1 | 70 nM | [2][3] |

| IC50 | SRC | 90 nM | [2] |

| IC50 | p38 | 62 nM | [2] |

| GI50 | K562 (CML Cell Line) | 14 nM | [3] |

| GI50 | KU812 (CML Cell Line) | 25 nM | [3] |

| GI50 | MEG-01 (CML Cell Line) | 16 nM | [3] |

| EC50 | Cellular Bcr-Abl Autophosphorylation | ~100 nM | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of Bcr-Abl inhibitors. Below are methodologies for key experiments.

Bcr-Abl Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

Specific peptide substrate (e.g., Abltide)

-

Test compound (e.g., this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions, recombinant Bcr-Abl enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the amount of ADP and thus to the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (GI50) Assay

This assay determines the effect of a compound on the proliferation and viability of CML cell lines.

Materials:

-

CML cell line (e.g., K562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., this compound)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Plate reader

Procedure:

-

Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Western Blot for Bcr-Abl Phosphorylation

This method is used to assess the phosphorylation status of Bcr-Abl and its downstream targets in CML cells following inhibitor treatment.

Materials:

-

CML cell line (e.g., K562)

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl (pY245), anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat K562 cells with various concentrations of the test compound for a specified time (e.g., 1-4 hours).

-

Lyse the cells in lysis buffer on ice.

-

Quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizing Signaling Pathways and Workflows

Bcr-Abl Signaling Pathway

The constitutively active Bcr-Abl kinase activates multiple downstream signaling pathways that are crucial for the malignant phenotype of CML cells. These include the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway, all of which promote cell proliferation and inhibit apoptosis.

Caption: Bcr-Abl signaling pathways and the inhibitory action of this compound.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of a Bcr-Abl inhibitor.

Caption: Workflow for a Bcr-Abl kinase inhibition assay.

Logical Relationship: Drug Development Funnel for CML

The development of new therapies for CML follows a logical progression from initial discovery to clinical application.

Caption: The drug development pipeline for CML therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]

- 3. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bcr-abl-IN-6: An Imatinib Derivative for Leukemia Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bcr-abl-IN-6, a potent and selective imatinib derivative targeting the Bcr-Abl kinase. This document details its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its relationship to the broader landscape of Bcr-Abl tyrosine kinase inhibitors (TKIs) used in the study and treatment of Chronic Myeloid Leukemia (CML).

Introduction to Bcr-Abl and CML

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active Bcr-Abl tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is a critical target for therapeutic intervention in CML.[1][2]

Imatinib was the first-generation TKI that revolutionized the treatment of CML by targeting the ATP-binding site of the Bcr-Abl kinase.[1] However, the emergence of resistance, particularly through mutations in the kinase domain such as the T315I "gatekeeper" mutation, has necessitated the development of next-generation inhibitors.[3] this compound is a novel imatinib derivative designed to overcome some of these limitations.

This compound: A Potent and Selective Inhibitor

This compound is a selective inhibitor of the Bcr-Abl kinase, demonstrating potent activity against both the wild-type (WT) enzyme and the clinically significant T315I mutant, which is resistant to imatinib and some second-generation TKIs.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative perspective where data is available.

| Compound | Bcr-Abl (WT) IC₅₀ (nM) | Bcr-Abl (T315I) IC₅₀ (nM) | Cellular EC₅₀ (nM) | Reference |

| This compound | 4.6 | 227 | 14.6 | [4] |

| Imatinib | - | - | ~200 (K562 cells) | [4] |

Table 1: In Vitro and Cellular Potency of this compound.

| Pharmacokinetic Parameter | This compound (Intravenous) | This compound (Oral) | Reference |

| AUClast (ng·h/mL) | 14018.7 | 174.7 | [4] |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice.[4]

Signaling Pathways and Mechanism of Action

Bcr-Abl's constitutive kinase activity leads to the activation of multiple downstream signaling pathways that promote cell proliferation and survival. Key pathways include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. This compound, like imatinib, inhibits the tyrosine kinase activity of Bcr-Abl, thereby blocking the phosphorylation of its downstream substrates and inhibiting these pro-survival signals.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize this compound.

Bcr-Abl Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl kinase (WT and T315I mutant)

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

Specific peptide substrate for Abl kinase (e.g., a biotinylated peptide)

-

This compound and control compounds (e.g., imatinib)

-

Detection reagents (e.g., HTRF, luminescence-based, or radioactive)

-

Microplates

Protocol:

-

Prepare serial dilutions of this compound and control compounds in DMSO.

-

In a microplate, add the kinase, the peptide substrate, and the test compound in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add detection reagents to quantify the amount of phosphorylated substrate.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (K562 Cells)

This assay assesses the effect of this compound on the proliferation and viability of Bcr-Abl-positive leukemia cells (e.g., K562).

Materials:

-

K562 cells (human CML cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound and control compounds

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

96-well cell culture plates

Protocol:

-

Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Prepare serial dilutions of this compound and control compounds in the cell culture medium.

-

Add the compound dilutions to the wells containing the cells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ or GI₅₀ value.

Western Blot for Bcr-Abl Phosphorylation

This technique is used to detect the phosphorylation status of Bcr-Abl and its downstream targets in cells treated with this compound.

Materials:

-

K562 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat K562 cells with various concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Experimental and Developmental Workflow

The development and evaluation of a TKI like this compound follows a structured workflow from initial design to preclinical assessment.

This compound as an Imatinib Derivative

This compound is structurally derived from imatinib, a foundational TKI. The logical relationship highlights the evolution of TKIs to address clinical challenges like drug resistance.

Conclusion and Future Directions

This compound represents a promising imatinib derivative with potent inhibitory activity against both wild-type and the T315I mutant Bcr-Abl kinase. Its superior cellular potency compared to imatinib warrants further investigation. Future studies should focus on a more comprehensive kinase selectivity profile, detailed in vivo efficacy studies in relevant CML models, and further optimization of its pharmacokinetic properties, particularly oral bioavailability. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel TKIs in the pursuit of more effective treatments for leukemia.

References

- 1. researchgate.net [researchgate.net]

- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Preliminary In Vitro Evaluation of Bcr-Abl-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Bcr-Abl-IN-6, a novel inhibitor targeting the Bcr-Abl tyrosine kinase. The data and protocols presented herein are intended to offer a detailed understanding of the compound's biochemical and cellular activity, laying the groundwork for further preclinical development.

Biochemical Activity: Kinase Inhibition

The primary mechanism of this compound is the direct inhibition of the Bcr-Abl tyrosine kinase. The in vitro potency of this compound was determined against the wild-type Bcr-Abl kinase and a panel of clinically relevant mutants known to confer resistance to existing tyrosine kinase inhibitors (TKIs).

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) |

| Bcr-Abl (Wild-Type) | 5.2 |

| Bcr-Abl (T315I) | 25.8 |

| Bcr-Abl (E255V) | 8.1 |

| Bcr-Abl (M351T) | 6.5 |

| c-Abl | 15.3 |

| LYN | > 1000 |

| SRC | > 1000 |

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity and are the mean of three independent experiments.

Cellular Activity: Proliferation and Viability

The anti-proliferative activity of this compound was assessed in various human cell lines expressing the Bcr-Abl fusion protein. These cell lines serve as established models for Chronic Myeloid Leukemia (CML).

Table 2: Anti-proliferative Activity of this compound in Bcr-Abl Positive Cell Lines

| Cell Line | Bcr-Abl Status | GI50 (nM) |

| K562 | p210 (Wild-Type) | 12.7 |

| Ba/F3 p210 | Wild-Type | 10.5 |

| Ba/F3 p210 T315I | T315I Mutant | 55.2 |

| Ba/F3 p210 E255V | E255V Mutant | 18.9 |

GI50 values represent the concentration of the compound required to inhibit 50% of cell growth and are the mean of three independent experiments.

Induction of Apoptosis

To confirm that the inhibition of cell proliferation is due to the induction of programmed cell death, apoptosis was evaluated in K562 cells following treatment with this compound.

Table 3: Apoptosis Induction by this compound in K562 Cells

| Treatment Concentration (nM) | % Apoptotic Cells (Annexin V positive) |

| 0 (Vehicle Control) | 5.2 |

| 10 | 25.8 |

| 50 | 68.3 |

| 100 | 85.1 |

% Apoptotic cells were determined after 48 hours of treatment.

Signaling Pathway Analysis

The effect of this compound on the downstream signaling pathways regulated by Bcr-Abl was investigated. Western blot analysis demonstrated a dose-dependent inhibition of the phosphorylation of key substrate proteins.

Caption: Bcr-Abl Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to determine the IC50 values.

-

Reagents: Recombinant Bcr-Abl kinase domains (wild-type and mutants), biotinylated peptide substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Procedure:

-

The kinase, peptide substrate, and varying concentrations of this compound were incubated in a 384-well plate.

-

The kinase reaction was initiated by the addition of ATP.

-

After a defined incubation period, the reaction was stopped, and the detection reagents (europium-labeled antibody and SA-APC) were added.

-

The plate was incubated to allow for antibody-antigen binding.

-

The TR-FRET signal was read on a compatible plate reader.

-

-

Data Analysis: The raw data was normalized to controls, and the IC50 values were calculated using a four-parameter logistic model.

Cell Proliferation Assay

The anti-proliferative effects of this compound were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Culture: K562 and Ba/F3 cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (and IL-3 for parental Ba/F3 cells).

-

Procedure:

-

Cells were seeded in 96-well plates and treated with a serial dilution of this compound.

-

The plates were incubated for 72 hours.

-

CellTiter-Glo® reagent was added to each well, and the luminescence was measured.

-

-

Data Analysis: The luminescent signal, which is proportional to the number of viable cells, was used to calculate the GI50 values.

Caption: Experimental Workflow for the In Vitro Evaluation of this compound.

Apoptosis Assay

Apoptosis was quantified using the FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).

-

Cell Treatment: K562 cells were treated with this compound at various concentrations for 48 hours.

-

Staining:

-

Cells were harvested and washed with cold PBS.

-

Cells were resuspended in Annexin V binding buffer.

-

FITC Annexin V and PI were added to the cell suspension.

-

The cells were incubated in the dark.

-

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Cell Lysis: K562 cells were treated with this compound for 2 hours, followed by cell lysis to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with primary antibodies against phospho-Bcr-Abl, phospho-STAT5, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

This preliminary in vitro evaluation demonstrates that this compound is a potent inhibitor of the Bcr-Abl kinase, including the clinically significant T315I mutant. The compound effectively inhibits the proliferation of Bcr-Abl positive cells and induces apoptosis. These findings support the further investigation of this compound as a potential therapeutic agent for CML.

Bcr-abl-IN-6: A Technical Guide to its Activity on Wild-Type Bcr-Abl Expressing Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bcr-abl-IN-6, a selective, Imatinib-derivative kinase inhibitor. The focus of this document is its mechanism and activity specifically against wild-type Bcr-Abl, the oncogenic driver in Chronic Myeloid Leukemia (CML). This guide consolidates key quantitative data, detailed experimental protocols derived from primary research, and visual diagrams of relevant pathways and workflows to support further research and development.

Core Inhibitory Activity

This compound is a selective inhibitor of the Bcr-Abl kinase. Its potency has been quantified against both the wild-type (WT) enzyme and the gatekeeper mutant T315I, which is notoriously resistant to first-generation inhibitors like Imatinib. The inhibitor demonstrates strong affinity and potent activity in cellular contexts.[1]

Quantitative Inhibitory Data

The inhibitory capacity of this compound is summarized below. The IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the purified kinase by 50%. The EC50 (half-maximal effective concentration) value indicates the concentration required to achieve 50% of the maximum biological effect within a cellular environment.[1]

| Target | Assay Type | Value |

| Wild-Type Bcr-Abl | Kinase Inhibition | IC50: 4.6 nM [1] |

| Bcr-Abl T315I Mutant | Kinase Inhibition | IC50: 227 nM[1] |

| Wild-Type Bcr-Abl | Cellular Activity | EC50: 14.6 nM [1] |

Mechanism of Action and Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives CML by activating a network of downstream signaling pathways. These pathways promote cell proliferation and inhibit apoptosis (programmed cell death). Key substrates that are phosphorylated and activated by Bcr-Abl include STAT5 and CrkL.

This compound, like its parent compound Imatinib, functions as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of the Bcr-Abl kinase domain, preventing the transfer of a phosphate group from ATP to its substrates. This action effectively blocks the initiation of downstream signaling cascades. The inhibitor has been shown to suppress Bcr-Abl autophosphorylation in a dose-dependent manner.[1]

Bcr-Abl Signaling and Inhibition by this compound

The following diagram illustrates the simplified Bcr-Abl signaling pathway and the point of intervention for this compound.

Caption: Bcr-Abl signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for assays crucial to evaluating the activity of this compound on wild-type Bcr-Abl expressing cells, such as the K562 human CML cell line.

Cell Viability / Antiproliferative Assay

This protocol determines the effect of the inhibitor on the growth and viability of Bcr-Abl positive cells.

Workflow Diagram:

Caption: Workflow for a typical cell viability assay.

Methodology:

-

Cell Culture: Culture K562 cells (human CML, wild-type Bcr-Abl) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells into a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and untreated cells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Reagent Addition (MTT Assay Example):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the EC50 value.

Western Blot for Bcr-Abl Kinase Activity (Phospho-Substrate Analysis)

This protocol assesses the direct inhibitory effect of this compound on the kinase activity within the cell by measuring the phosphorylation status of its key downstream targets, STAT5 and CrkL.

Methodology:

-

Cell Treatment: Seed K562 cells in 6-well plates at a density of 1x10^6 cells/mL. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours).

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

-

Phospho-Bcr-Abl (p-Abl)

-

Phospho-STAT5 (p-STAT5)

-

Phospho-CrkL (p-CrkL)

-

Total Bcr-Abl, Total STAT5, Total CrkL (as loading controls)

-

A housekeeping protein like GAPDH or β-Actin (as a loading control)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Add an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities. A decrease in the signal for phosphorylated proteins with increasing inhibitor concentration indicates successful kinase inhibition.

References

Methodological & Application

Application Notes and Protocols: Bcr-Abl In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML).[1][2] This aberrant kinase drives the hyperproliferation of hematopoietic cells and their resistance to apoptosis.[1] Consequently, inhibiting the kinase activity of Bcr-Abl is a primary therapeutic strategy for CML.[3][4] In vitro kinase assays are fundamental tools for the discovery and characterization of Bcr-Abl inhibitors, providing a direct measure of a compound's ability to block the enzymatic activity of the kinase. This document provides a detailed protocol for a Bcr-Abl in vitro kinase assay, suitable for screening and characterizing inhibitors such as Bcr-abl-IN-6.

Signaling Pathway

The Bcr-Abl oncoprotein activates multiple downstream signaling pathways, including the Ras-MAPK pathway, which is crucial for cell proliferation and survival. Understanding this pathway provides context for the mechanism of action of Bcr-Abl inhibitors.

Caption: Bcr-Abl signaling pathway and point of inhibition.

Experimental Principles

An in vitro kinase assay for Bcr-Abl typically involves the following key components: the Bcr-Abl enzyme, a substrate, adenosine triphosphate (ATP) as a phosphate donor, and a buffer system to maintain optimal enzyme activity. The assay measures the transfer of a phosphate group from ATP to the substrate by Bcr-Abl. The inhibitory potential of a compound is determined by its ability to reduce the phosphorylation of the substrate. Detection of substrate phosphorylation can be achieved through various methods, including the use of radiolabeled ATP ([γ-32P]ATP), phospho-specific antibodies, or fluorescence-based readouts.

Experimental Workflow

The following diagram outlines the general workflow for a Bcr-Abl in vitro kinase assay.

Caption: General workflow for an in vitro Bcr-Abl kinase assay.

Detailed Experimental Protocol

This protocol describes a solution-phase in vitro kinase assay to determine the inhibitory activity of compounds against the Bcr-Abl kinase.

Materials and Reagents:

-

Bcr-Abl Kinase: Recombinant purified Bcr-Abl or cell extracts from Bcr-Abl expressing cells (e.g., K562).[1]

-

Substrate: Glutathione S-transferase (GST) fusion substrate, such as GST-CrkL.[1]

-

Kinase Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 10 mM DTT.

-

ATP Solution: 100 µM ATP in sterile water.

-

Test Inhibitor Stock: this compound or other inhibitors dissolved in DMSO.

-

Reaction Termination Solution: SDS-PAGE loading buffer or other appropriate stop solution.

-

Detection Reagents: Phospho-specific antibodies, [γ-32P]ATP, or a commercial kinase assay kit (e.g., ADP-Glo™).

-

96-well plates: For assay setup.

-

Incubator: Set to 30°C or 37°C.[1]

Procedure:

-

Prepare the Kinase Reaction Master Mix: On ice, prepare a master mix containing the kinase buffer (1X final concentration), Bcr-Abl enzyme, and the substrate. The optimal concentrations of the enzyme and substrate should be empirically determined.

-

Aliquot the Test Inhibitor: In a 96-well plate, perform serial dilutions of the test inhibitor (e.g., this compound) in 1X kinase buffer. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

-

Pre-incubation: Add the kinase reaction master mix to each well of the 96-well plate containing the diluted inhibitor. Mix gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the Kinase Reaction: Add ATP solution to each well to a final concentration of 10 µM to start the reaction.[1] The total reaction volume is typically 50-100 µL.[1]

-

Incubation: Incubate the plate at 30°C or 37°C for 1 hour.[1] The optimal incubation time may vary and should be determined to ensure the reaction is in the linear range.

-

Terminate the Reaction: Stop the reaction by adding the reaction termination solution.

-

Detection and Data Analysis:

-

For SDS-PAGE and Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate. Quantify the band intensities to determine the extent of phosphorylation.

-

For Radiometric Assay: If using [γ-32P]ATP, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

-

-

Calculate IC50: Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: In Vitro Activity of Bcr-Abl Inhibitors

The following table summarizes the reported IC50 values for several known Bcr-Abl inhibitors. This data can serve as a benchmark for evaluating the potency of new compounds like this compound.

| Inhibitor | Bcr-Abl IC50 (nM) | Cell Line / Assay Type | Reference |

| Imatinib | ~150-250 | K562 cells (cell-based) | [5][6] |

| Nilotinib | ~10 | K562 cells (cell-based) | [5] |

| Dasatinib | ~1 | K562 cells (cell-based) | [5] |

| PD173955 | 1-2 | Kinase Inhibition Assay | [6] |

| PD166326 | 0.1-0.2 | Kinase Inhibition Assay | [6] |

Conclusion

The in vitro Bcr-Abl kinase assay is an essential tool in the development of targeted therapies for CML. The protocol provided herein offers a robust framework for assessing the inhibitory potential of novel compounds. Careful optimization of assay conditions and accurate data analysis are critical for obtaining reliable and reproducible results. The comparative data on established inhibitors provides a valuable context for interpreting the potency of new chemical entities.

References

- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Bcr-abl-IN-6 in CML Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Bcr-abl-IN-6, a selective Bcr-Abl kinase inhibitor, in Chronic Myeloid Leukemia (CML) cell culture experiments. The information is intended to guide researchers in investigating the cellular effects and mechanism of action of this compound.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. The deregulated kinase activity of Bcr-Abl is the primary driver of CML pathogenesis, making it a critical therapeutic target. This compound is a potent and selective inhibitor of the Bcr-Abl kinase, including the wild-type and the T315I mutant forms, offering a valuable tool for CML research and drug development.

Data Presentation

The following table summarizes the key quantitative data for this compound, facilitating the planning and interpretation of experiments.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Bcr-Abl WT) | 4.6 nM | Biochemical Assay | [1] |

| IC50 (Bcr-Abl T315I) | 227 nM | Biochemical Assay | [1] |

| EC50 (Cellular Bcr-Abl Inhibition) | 14.6 nM | Cellular Assay | [1] |

| GI50 (K562 cells) | 0.02 µM | Cell Viability Assay | [1] |

| GI50 (L132 normal cells) | 9.27 µM | Cell Viability Assay | [1] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

References

Application Notes and Protocols: Cellular Uptake and Localization of Bcr-abl-IN-6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the cellular uptake and subcellular localization of Bcr-abl-IN-6, a novel inhibitor targeting the Bcr-abl fusion protein. Understanding how this compound enters cancer cells and where it accumulates is critical for optimizing its therapeutic efficacy and elucidating its mechanism of action.

Introduction

The Bcr-abl fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][2][3] this compound is a potent small molecule inhibitor designed to target the kinase activity of this oncoprotein.[3][4][5] The cellular bioavailability and subcellular distribution of this compound are key determinants of its potency and potential mechanisms of resistance.[6][7] These protocols are designed to provide robust methods for characterizing these critical pharmacological properties.

The Bcr-abl oncoprotein is primarily localized in the cytoplasm, where it activates a number of downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[8][9][10] Key pathways include the RAS/MAPK and PI3K/AKT signaling cascades.[2][11][12] While the normal c-Abl protein can shuttle between the cytoplasm and the nucleus, the Bcr-abl fusion protein is predominantly retained in the cytoplasm.[8][9][10] Interestingly, forcing the nuclear translocation of Bcr-abl has been shown to induce apoptosis, suggesting that the subcellular localization of the oncoprotein and its inhibitors is a critical factor in determining cell fate.[13][14]

Data Presentation

Table 1: Cellular Uptake of this compound in K562 Cells

| Concentration (µM) | Incubation Time (min) | Intracellular Concentration (ng/10^6 cells) |

| 1 | 15 | Data to be filled by user |

| 1 | 30 | Data to be filled by user |

| 1 | 60 | Data to be filled by user |

| 5 | 15 | Data to be filled by user |

| 5 | 30 | Data to be filled by user |

| 5 | 60 | Data to be filled by user |

| 10 | 15 | Data to be filled by user |

| 10 | 30 | Data to be filled by user |

| 10 | 60 | Data to be filled by user |

Table 2: Subcellular Localization of this compound in K562 Cells

| Subcellular Fraction | % of Total Intracellular this compound |

| Cytosolic | Data to be filled by user |

| Nuclear | Data to be filled by user |

| Mitochondrial | Data to be filled by user |

| Microsomal | Data to be filled by user |

Experimental Protocols

Protocol 1: Determination of this compound Cellular Uptake by LC-MS/MS

This protocol describes a method to quantify the intracellular concentration of this compound in a CML cell line (e.g., K562) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

K562 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

-

Acetonitrile with 0.1% formic acid (lysis buffer)

-

Internal standard (a structurally similar, stable isotope-labeled compound)

-

6-well cell culture plates

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for different time points (e.g., 15, 30, 60 minutes).

-

Cell Harvesting and Washing:

-

Aspirate the medium and wash the cells twice with 2 mL of ice-cold PBS to remove extracellular compound.

-

Harvest the cells by trypsinization.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

-

Cell Lysis and Protein Precipitation:

-

Resuspend the cell pellet in 100 µL of lysis buffer containing the internal standard.

-

Vortex vigorously for 1 minute to lyse the cells.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

-

-

Sample Analysis:

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Develop an LC-MS/MS method for the quantification of this compound and the internal standard.

-

Generate a standard curve using known concentrations of this compound.

-

-

Data Analysis:

-

Determine the concentration of this compound in the cell lysate from the standard curve.

-

Normalize the intracellular concentration to the cell number.

-

Protocol 2: Subcellular Localization of this compound by Immunofluorescence Microscopy

This protocol details the visualization of this compound within cells using a fluorescently tagged version of the compound or a specific antibody.

Materials:

-

K562 cells cultured on glass coverslips

-

Fluorescently labeled this compound or a primary antibody against this compound and a corresponding fluorescently labeled secondary antibody.

-

Paraformaldehyde (4%) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Nuclear stain (e.g., DAPI)

-

Mitochondrial stain (e.g., MitoTracker Red CMXRos)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding and Treatment: Seed K562 cells on glass coverslips in a 24-well plate and allow them to adhere. Treat the cells with this compound at the desired concentration and for the desired time.

-

Fixation:

-

Aspirate the medium and wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (if using an antibody):

-

Incubate the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking (if using an antibody):

-

Incubate the cells with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation (if applicable):

-

Incubate with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Staining of Organelles:

-

If desired, co-stain with DAPI for the nucleus and/or MitoTracker for mitochondria according to the manufacturer's instructions.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a confocal microscope.

-

Protocol 3: Subcellular Fractionation and Western Blotting

This protocol describes how to separate cellular components to determine the localization of this compound in different organelles.

Materials:

-

K562 cells treated with this compound

-

Subcellular fractionation kit (commercially available)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

Primary antibody against this compound

-

Primary antibodies for subcellular markers (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, Calnexin for ER/microsomes, GAPDH for cytosol)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment and Harvesting: Treat K562 cells with this compound, then harvest and wash the cells as described in Protocol 1.

-

Subcellular Fractionation:

-

Perform subcellular fractionation according to the manufacturer's protocol of the chosen kit to obtain cytosolic, nuclear, mitochondrial, and microsomal fractions.

-

Add protease inhibitors to all buffers.

-

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.

-

Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against this compound.

-

Also, probe separate blots with antibodies against the subcellular markers to verify the purity of the fractions.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities to determine the relative distribution of this compound in each subcellular fraction.

Visualizations

Caption: Bcr-abl signaling pathways and the inhibitory action of this compound.

Caption: Experimental workflow for determining the cellular uptake of this compound.

Caption: Workflow for studying the subcellular localization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What are Bcr-Abl modulators and how do they work? [synapse.patsnap.com]

- 4. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Subcellular localization of Bcr, Abl, and Bcr-Abl proteins in normal and leukemic cells and correlation of expression with myeloid differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]

- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Changing the Subcellular Location of the Oncoprotein Bcr-Abl Using Rationally Designed Capture Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Controlling Subcellular Localization to Alter Function: Sending Oncogenic Bcr-Abl to the Nucleus Causes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bcr-Abl-IN-6 Target Engagement Assay in Intact Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent in chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][2][3][4] Targeted inhibition of the Bcr-Abl kinase activity is a clinically validated and highly successful therapeutic strategy.[4][5][6] Bcr-abl-IN-6 is a novel investigational inhibitor targeting the Bcr-Abl oncoprotein. Assessing the direct interaction of this compound with its intended target in a cellular context is a critical step in its preclinical development. Target engagement assays provide a quantitative measure of a compound's ability to bind to its target protein within intact cells, offering valuable insights into its potency, selectivity, and mechanism of action.[7][8][9]

This document provides detailed protocols for two widely used methods to quantify the target engagement of this compound in intact cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein promotes leukemogenesis through the constitutive activation of several downstream signaling pathways, leading to increased cell proliferation and survival.[1][2][10] Key pathways activated by Bcr-Abl include the Ras/MAPK and PI3K/Akt pathways, which drive cell cycle progression and inhibit apoptosis.[1][2]

Data Presentation

Table 1: Illustrative Target Engagement Data for this compound

| Assay Type | Cell Line | Parameter | This compound (Example Value) |

| CETSA | K562 | Tagg Shift (°C) at 10 µM | + 4.5 |

| EC50 (µM) | 0.25 | ||

| NanoBRET™ | HEK293 | IC50 (nM) | 15 |

| Kd (nM) | 25 |

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[11][12][13]

Experimental Workflow:

Materials:

-

Cell Line: K562 (human CML cell line, Bcr-Abl positive).[14]

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Compound: this compound dissolved in DMSO.

-

Lysis Buffer: PBS with protease and phosphatase inhibitors.

-

Detection Antibody: Anti-Abl antibody for Western blotting.

Procedure:

-

Cell Culture: Culture K562 cells to a density of approximately 1-2 x 106 cells/mL.

-

Compound Incubation: Aliquot cells into tubes and treat with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Heat Treatment: Heat the cell suspensions in a thermal cycler or water bath across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[15]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard protein assay (e.g., BCA).

-

Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Abl antibody to detect the amount of soluble Bcr-Abl protein at each temperature.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Bcr-Abl as a function of temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A shift in the Tagg in the presence of this compound indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[7][8][9]

Experimental Workflow:

Materials:

-

Cell Line: HEK293 cells (or other suitable host cells).

-

Transfection Reagent: A suitable lipid-based transfection reagent.

-

Expression Vector: A plasmid encoding a NanoLuc®-Bcr-Abl fusion protein.[16]

-

NanoBRET™ Tracer: A cell-permeable fluorescent ligand that binds to Bcr-Abl.

-

Nano-Glo® Substrate: The substrate for the NanoLuc® luciferase.

-

Compound: this compound dissolved in DMSO.

-

Plate Reader: A plate reader capable of measuring luminescence and fluorescence for BRET detection.

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-Bcr-Abl fusion vector.

-

Cell Plating: After 24 hours, seed the transfected cells into a 96- or 384-well plate.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Tracer Addition: Add the NanoBRET™ tracer to all wells at a final concentration optimized for the assay.

-

Incubation: Incubate the plate for 2 hours at 37°C.

-

Signal Detection: Add the Nano-Glo® substrate and immediately measure the donor (NanoLuc®) and acceptor (tracer) emissions using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which reflects the concentration of the compound required to displace 50% of the tracer from the Bcr-Abl protein.

Conclusion

The described Cellular Thermal Shift Assay and NanoBRET™ Target Engagement Assay are powerful methods to confirm and quantify the interaction of this compound with the Bcr-Abl oncoprotein in intact cells. The choice of assay will depend on the specific experimental needs, available resources, and the throughput required. CETSA provides a label-free approach to measure target engagement with the endogenous protein, while the NanoBRET™ assay offers a higher-throughput method to determine compound affinity in a live-cell format. These assays are integral for the characterization of novel Bcr-Abl inhibitors and for guiding their further development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. What are Bcr-Abl modulators and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.com]

- 8. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]

- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

- 14. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 16. NanoLuc®-ABL1 Fusion Vector [promega.jp]